Sisomicin
Overview
Description
Sisomicin, also known by trade names such as Baymicin and bactoCeaze, is an aminoglycoside antibiotic. It is isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum aminoglycoside most structurally related to gentamicin . It has been used in trials studying the treatment of Pyoderma .
Synthesis Analysis
The gene cluster of sisomicin biosynthesis spans approximately 47 kb and consists of 37 ORFs encoding various proteins for sisomicin biosynthesis, regulation, resistance, and transport . The comparative genetic studies on the biosynthetic genes of sisomicin and gentamicin reveal a similar biosynthetic route .Molecular Structure Analysis
Sisomicin is structurally close to gentamicin C1a . It has superior activity to gentamicin against Pseudomonas aeruginosa .Chemical Reactions Analysis
Sisomicin is inactivated by the same enzymes as gentamicin, but it is active against many organisms that resist gentamicin by non-enzymatic mechanisms . A study found that sisomicin batches were contaminated with more impurities .Physical And Chemical Properties Analysis
The fermentation, isolation, crystallization, and chemical and physical properties of sisomicin, a new unsaturated aminoglycoside antibiotic, are described .Scientific Research Applications
Biosynthetic Gene Cluster and Structural Analysis
Micromonospora inyoensis produces sisomicin, an aminoglycoside antibiotic, with its biosynthetic gene cluster spanning approximately 47 kb and consisting of 37 ORFs. These ORFs encode for proteins involved in sisomicin biosynthesis, regulation, resistance, and transport. Comparative genetic studies between sisomicin and gentamicin biosynthetic genes have revealed similar biosynthetic routes, offering a foundation for future biosynthetic research (Hong et al., 2009).
Mechanism of Aminoglycoside Resistance
The enzyme Sgm (Sisomicin-gentamicin methyltransferase) from Micromonospora zionensis provides resistance to aminoglycosides by methylating G1405 in bacterial 16S rRNA. Structural characterization of Sgm has advanced understanding of its action mechanism, opening pathways to developing inhibitors that could block the activity of aminoglycoside resistance methyltransferases (Husain et al., 2010).
Enhancement of Antibiotic Activity
Plazomicin, a next-generation semisynthetic aminoglycoside derived from sisomicin, demonstrates retained antibiotic activity against a broad spectrum of aminoglycoside modifying enzymes, showcasing its potential in treating multidrug-resistant infections. This chemical modification enhances its protection against common enzymatic alterations, such as N-acetylation, O-adenylylation, or O-phosphorylation, found in Enterobacteriaceae (Cox et al., 2018).
Interaction with the Bacterial Ribosome
A study analyzing the binding mode of sisomicin to the bacterial ribosomal decoding site found unique interactions due to its unsaturated sugar ring, which contributes to its superior antibacterial activity compared to related aminoglycosides. The structural insights into sisomicin's binding mode highlight the importance of specific molecular interactions in antibiotic efficacy (Kondo et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAJWIAIPFPJE-YFMIWBNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-09-2 (sulfate (2:5) (salt)) | |
Record name | Sisomicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sisomicin | |
CAS RN |
32385-11-8 | |
Record name | Sisomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32385-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sisomicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sisomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sisomicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SISOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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